N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
Scientific Research Applications
Antitumor Evaluation
The compound has been utilized in the synthesis of heterocyclic derivatives, which demonstrated significant antitumor activities. These derivatives, featuring thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, were evaluated in vitro for antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Heterocyclic Synthesis
This compound has been involved in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Antimicrobial Evaluation
The compound has been used in synthesizing various derivatives that exhibited significant antimicrobial activity. This includes the synthesis of thiophene-2-carboxamides and their evaluation against various microorganisms (Khalil et al., 2009).
Dye and Textile Applications
In textile research, the compound served as a precursor for the synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes showed significant antibacterial and antifungal activities and were applied to various fabrics (Shams et al., 2011).
Photocatalytic Properties
The compound was studied for its thermally irreversible photochromic properties. Derivatives of this compound underwent reversible photocyclization, displaying potential for applications in materials science (Uchida et al., 1990).
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-8-11-10-4-3-7-15(10)23-17(11)19-16(20)14-9-21-12-5-1-2-6-13(12)22-14/h1-2,5-6,14H,3-4,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCMUTOYWJGTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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